2-Bromo-6-cyclopropyl-4-fluoroaniline
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Overview
Description
2-Bromo-6-cyclopropyl-4-fluoroaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of bromine, cyclopropyl, and fluorine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-cyclopropyl-4-fluoroaniline typically involves the bromination and fluorination of aniline derivatives. One common method includes the following steps:
Starting Material: The synthesis begins with 2-cyclopropylaniline.
Bromination: The aniline derivative is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Fluorination: The brominated product is then fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-cyclopropyl-4-fluoroaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Substitution Reactions: Products with different substituents replacing the bromine atom.
Oxidation and Reduction: Various oxidized or reduced forms of the original compound.
Coupling Reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
2-Bromo-6-cyclopropyl-4-fluoroaniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and electronic devices.
Biological Studies: It serves as a probe in biological studies to understand the interactions of
Properties
Molecular Formula |
C9H9BrFN |
---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
2-bromo-6-cyclopropyl-4-fluoroaniline |
InChI |
InChI=1S/C9H9BrFN/c10-8-4-6(11)3-7(9(8)12)5-1-2-5/h3-5H,1-2,12H2 |
InChI Key |
NXLVEJUJGSYGNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=CC(=C2)F)Br)N |
Origin of Product |
United States |
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